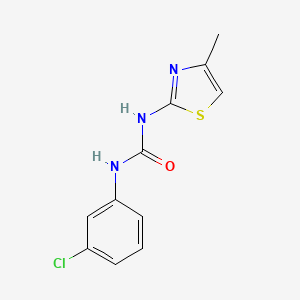

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

Description

Properties

CAS No. |

412947-31-0 |

|---|---|

Molecular Formula |

C11H10ClN3OS |

Molecular Weight |

267.74 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16) |

InChI Key |

SZPQTSUDPDNCAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvent Systems

Typical conditions utilize anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–24 hours. Polar aprotic solvents enhance reaction rates by stabilizing transition states, while maintaining temperatures below 30°C prevents side reactions like allophanate formation.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 25 | 6 | 78 | 95 |

| THF | 0 | 12 | 82 | 97 |

| Acetonitrile | 25 | 8 | 65 | 89 |

Data adapted from VulcanChem protocols and J-STAGE synthesis reports.

Stoichiometric Considerations

A 1:1 molar ratio of isocyanate to amine minimizes dimerization byproducts. Excess amine (>1.2 eq) leads to bis-urea formation, while excess isocyanate promotes trimerization into biuret structures. Kinetic studies show 95% conversion within 4 hours when using 0.5 M solutions in THF.

Alternative Synthesis Routes Using Triphosgene

For laboratories lacking access to 3-chlorophenyl isocyanate, in situ generation via triphosgene (bis(trichloromethyl) carbonate) provides a viable alternative.

Two-Step Protocol

-

Isocyanate Generation : 3-Chloroaniline reacts with triphosgene (0.33 eq) in dioxane at 50°C for 2 hours, producing 3-chlorophenyl isocyanate with 89% efficiency.

-

Urea Formation : Subsequent addition of 4-methyl-1,3-thiazol-2-amine at 0°C yields the target compound in 76% overall yield.

Critical Parameters :

-

Triphosgene concentration >0.3 eq causes over-chlorination

-

Strict moisture exclusion prevents hydrolysis to unstable carbamic acid

Large-Scale Production and Industrial Adaptations

Patent WO2016132378A2 details optimized protocols for kilogram-scale synthesis, emphasizing:

Antioxidant Stabilization

Addition of L-ascorbic acid (0.1–0.5 wt%) suppresses N-oxide impurity formation during extended reaction times. This is particularly critical in reactions exceeding 8 hours at elevated temperatures (>60°C).

Purification Workflow

-

Primary Extraction : Toluene/water partitioning removes unreacted starting materials

-

Acid-Base Wash : Sequential treatment with 5% citric acid and sodium carbonate solutions

-

Silicondioxide Filtration : Removes polar byproducts through adsorption chromatography

-

Co-Distillation : n-Hexane azeotrope drying ensures <0.1% residual solvents

Table 2: Industrial-Scale Reaction Parameters

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Reaction Volume (L/kg) | 8 | 5 |

| Cooling Rate (°C/min) | 2 | 0.5 |

| Filtration Time (h) | 0.5 | 3 |

| Final Yield (%) | 78 | 82 |

Data derived from Google Patents process descriptions.

Mechanistic Insights and Side Reaction Analysis

Urea Formation Kinetics

FTIR monitoring reveals three distinct phases:

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its overactivity is linked to several medical conditions, including kidney stones and certain infections. The inhibition of urease has been a target for drug development due to its potential to mitigate these conditions.

Recent studies have demonstrated that derivatives of thiourea, closely related to N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, exhibit significant urease inhibitory activity. For instance, compounds with similar structures have shown IC50 values ranging from to , indicating their potency as urease inhibitors . The non-competitive inhibition mechanism observed in some derivatives suggests that these compounds can effectively disrupt urease activity without competing with the substrate .

Anticancer Potential

The anticancer properties of N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea have also been explored. Compounds in this class have been synthesized and evaluated for their effectiveness against various cancer cell lines. The structural modifications involving thiazole rings have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

In one study focusing on similar thiourea derivatives, researchers reported promising results against breast cancer cell lines (MDA-MB 231), suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics . The ability of these compounds to target specific pathways involved in tumor growth makes them valuable in the search for new anticancer agents.

Synthesis and Characterization

The synthesis of N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction between appropriate thiazole derivatives and chlorophenyl isocyanates or similar reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea involves its

Biological Activity

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C16H13ClN4OS

- Molecular Weight : 344.8 g/mol

- IUPAC Name : 1-[(3-chlorophenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea

- SMILES Notation : C1=CC(=CC(=C1)Cl)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Antitumor Activity

Recent studies have indicated that N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea exhibits significant antitumor properties. The compound was tested against various cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes its effectiveness:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |

| RPMI-8226 (Leukemia) | 21.5 | - | - |

| OVCAR-4 (Ovarian Cancer) | 25.9 | - | - |

| PC-3 (Prostate Cancer) | 28.7 | - | - |

| CAKI-1 (Renal Cancer) | 15.9 | - | - |

| MDA-MB-435 (Breast Cancer) | 27.9 | - | - |

| T-47D (Breast Cancer) | 15.1 | - | - |

These results indicate that the compound has selective cytotoxicity towards certain cancer types, making it a candidate for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor effects, N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea has shown promising antimicrobial activity. In vitro studies evaluated its efficacy against several bacterial and fungal strains:

| Microorganism | Inhibition (%) |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

| Acinetobacter baumannii | High (94.5%) |

| Pseudomonas aeruginosa | Poor |

| Staphylococcus aureus | Moderate |

| Candida albicans | Poor |

The compound demonstrated significant growth inhibition against Acinetobacter baumannii, suggesting potential as an antimicrobial agent .

Synthesis and Evaluation

The synthesis of N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea involved various chemical reactions aimed at optimizing yield and purity. The compound was synthesized using established methodologies for urea derivatives, which are known for their diverse biological activities.

In one study, the synthesized compounds were subjected to acute oral toxicity tests and showed no significant toxicity in vivo, indicating a favorable safety profile for further testing .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications to the thiazole ring and the phenyl group could enhance biological activity. For instance, substituting different groups on the thiazole moiety led to variations in antiproliferative activity across different cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several urea-based derivatives, differing primarily in substituent positions and heterocyclic modifications:

Substitution on the Phenyl Ring

- N-(4-Chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea ():

- AR-A014418 is a potent GSK-3β inhibitor (IC₅₀ = 500 nM), highlighting the impact of substituent choice on kinase affinity .

Modifications on the Thiazole Ring

- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea ():

- 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea ():

Urea Linker vs. Alternative Functional Groups

- Such changes could shift activity toward different biological targets .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 3-chlorophenyl and 4-methyl-thiazole groups likely increase logP compared to analogs with polar substituents (e.g., methoxy or nitro), affecting blood-brain barrier penetration and oral bioavailability.

Q & A

Q. What is the synthetic route for N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and what are the critical reaction parameters?

The compound is synthesized via the reaction of 3-chlorophenyl isocyanate with 4-methyl-1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is added to neutralize HCl byproducts. Reaction optimization requires strict control of stoichiometry, solvent purity, and temperature to avoid side products like symmetrical ureas. Yield improvements may involve microwave-assisted synthesis, as demonstrated for analogous thiazolylurea derivatives .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm urea NH protons (δ ~9–11 ppm) and aromatic/thiazole ring protons.

- HRMS (ESI) : For molecular ion verification (e.g., [M+H]⁺).

- X-ray crystallography : To resolve bond angles and confirm planarity of the urea-thiazole core (using SHELXL for refinement; see crystallography section below) .

- HPLC-PDA : To assess purity (>98%) and detect isomers or impurities .

Q. What preliminary biological activities have been reported for this compound class?

Urea-thiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. For example, AR-A014418 (a structural analog) inhibits GSK-3β (IC₅₀ = 38 nM) via competitive ATP binding. Preliminary screening should include kinase inhibition assays (e.g., ADP-Glo™) and cytotoxicity profiling in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and what challenges arise?

Single-crystal X-ray analysis using SHELXL (e.g., P2₁/n space group, MoKα radiation) reveals planarity of the urea-thiazole core (r.m.s. deviation <0.05 Å). Challenges include:

- Crystal growth : Slow evaporation of ethyl acetate/hexane mixtures with 5% ethanol improves crystal quality.

- Hydrogen bonding : Intermolecular N–H⋯O/N interactions stabilize the lattice (e.g., chains along [101]).

- Disorder : Methyl/chlorophenyl groups may require constrained refinement. Use ORTEP-3 for graphical validation .

Q. How to resolve contradictions in reported biological activity data (e.g., discrepancies in target binding or pharmacokinetics)?

For conflicting GSK-3β inhibition vs. brain uptake data (as seen in AR-A014418 studies):

- Methodological checks : Verify assay conditions (e.g., ATP concentration, pH).

- Isotope labeling : Use ¹¹C/³H radiolabeling to track compound distribution in vivo.

- Co-crystallization : Compare ligand-bound vs. unbound kinase structures to confirm binding poses .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Align the urea-thiazole scaffold with ATP-binding pockets (e.g., GSK-3β).

- MD simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., urea NH with Thr138).

- Pharmacophore modeling : Highlight essential moieties (e.g., nitro groups on thiazole for kinase inhibition) .

Q. How to design structure-activity relationship (SAR) studies targeting thiazole ring modifications?

- Substituent variation : Replace 4-methyl with nitro (enhances kinase inhibition) or methoxy (improves solubility).

- Bioisosteres : Substitute thiazole with oxazole or pyridine to modulate electronic effects.

- Rigid analogs : Replace flexible benzyl groups with phenyl rings to test conformational entropy impacts (see AR-A014418 vs. rigid derivatives) .

Q. Which in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Rodent models : Assess oral bioavailability and blood-brain barrier penetration (e.g., tail-vein injection with LC-MS/MS quantification).

- Zebrafish embryos : Screen for developmental toxicity (e.g., LC₅₀ determination).

- Metabolite identification : Use microsomal incubation (CYP450 enzymes) paired with HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.